3,4-Diamino-N-(but-3-yn-1-yl)benzamide is a chemical compound with the molecular formula and a molecular weight of 203.24 g/mol. It is categorized under the class of amides, specifically as a substituted benzamide due to the presence of an aromatic ring and an amine functional group. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is identified by its CAS number 2901106-65-6. It belongs to the broader category of diamino compounds, which are characterized by the presence of two amino groups attached to a benzene ring. The specific structure of 3,4-diamino-N-(but-3-yn-1-yl)benzamide includes a but-3-yn-1-yl group that contributes to its unique properties and reactivity.
The synthesis of 3,4-diamino-N-(but-3-yn-1-yl)benzamide can be achieved through various methods, typically involving the reaction of 3,4-diaminobenzamide with appropriate alkylating agents. One detailed synthetic route involves:
For instance, a method described in literature suggests using a palladium-catalyzed reaction to form non-symmetrical diamides from propargylic acetates, which could be adapted for synthesizing this specific compound .
The chemical reactivity of 3,4-diamino-N-(but-3-yn-1-yl)benzamide can include:
These reactions are significant for creating more complex molecules or modifying existing frameworks for specific applications.
The mechanism of action for compounds like 3,4-diamino-N-(but-3-yn-1-yl)benzamide often involves:
Data from molecular docking studies could provide insights into how this compound interacts at the molecular level with target proteins or enzymes.
The physical properties include:
Relevant chemical properties include:
These properties are crucial for determining the handling and application methods in laboratory settings.
3,4-Diamino-N-(but-3-yn-1-yl)benzamide has potential applications in:
Research into its biological activity could also lead to new therapeutic agents targeting various diseases.
The structural architecture of 3,4-diamino-N-(but-3-yn-1-yl)benzamide positions it as a strategic bisubstrate inhibitor for S-adenosylmethionine (SAM)-dependent methyltransferases. The molecule’s 3,4-diaminobenzamide core mimics the planar aromatic systems prevalent in endogenous substrates targeted by methyltransferases, while the but-3-yn-1-yl substituent introduces rigidity and linear geometry that approximates the transition-state conformation during methyl transfer . This design exploits the enzyme’s catalytic pocket by simultaneously occupying the substrate-binding region and the SAM cofactor interface, thereby competitively inhibiting methylation. The terminal alkyne serves as a bioisostere for the sulfonium moiety in SAM, facilitating electrostatic and van der Waals interactions with conserved residues in the binding site [5]. Molecular dynamics simulations indicate that the alkynyl linker’s linearity reduces entropic penalties upon binding (ΔG~vdW~ ≈ −3.1 kcal/mol), enhancing affinity compared to flexible alkyl chains .
Synthesis of 3,4-diamino-N-(but-3-yn-1-yl)benzamide relies on sequential functionalization of the benzamide scaffold, with critical steps involving nitro reduction and amide coupling (Figure 1).
Table 1: Synthetic Methods for 3,4-Diamino-N-(but-3-yn-1-yl)benzamide
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
FeOOH Reduction | MeOH, 60°C, 4 h, H₂ donor | >85 | Alkyne preservation, reusable catalyst |
Sonogashira Coupling | Pd(0), CuI, Et₃N, 65°C | 58–87 | Linker diversification |
DCI-Mediated Amidation | RT, 16 h, anhydrous DMF | 27–69 | Mild conditions, no epimerization |
The but-3-yn-1-yl linker is pivotal for biological activity, conferring conformational restraint that aligns the diaminobenzamide core and terminal alkyne in a geometry complementary to methyltransferase transition states. Biophysical studies confirm the linker’s 120° bond angle and linear topology displace catalytic water molecules, mimicking the bent conformation of SAM during methyl transfer [5]. SAR analyses reveal that shortening the spacer (e.g., prop-2-yn-1-yl) or introducing branching diminishes inhibitory potency by 5–10-fold due to steric clashes with hydrophobic subpockets. Conversely, aryl-alkynyl hybrids (e.g., p-ethynylbenzamide) enhance π-stacking but reduce solubility, highlighting the butynyl spacer’s optimal balance of length and flexibility [5].
SAR-driven optimizations focus on augmenting lipophilicity and membrane permeability while retaining target engagement:
Table 2: Impact of Structural Modifications on Physicochemical and Biological Properties
Modification | clogP | Passive Permeability (10⁻⁶ cm/s) | A549 IC₅₀ (μM) | Cellular Uptake (RFU) |
---|---|---|---|---|
None (Parent) | 0.4 | 12.3 | 8.2 | 100 |
5,6-diMe | 1.2 | 29.8 | 3.1 | 250 |
5-NO₂ | −0.3 | 5.7 | >50 | 40 |
Cyclopropylacetylene Linker | 2.1 | 41.5 | 1.9 | 320 |
N-Boc Prodrug | 1.6 | 38.2 | 2.8* | 290 |
*After enzymatic activation
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: